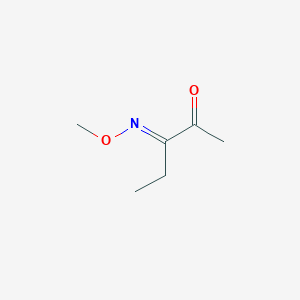
mercurous bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It appears as white to yellow tetragonal crystals and changes color from white to yellow when heated. This compound fluoresces a salmon color when exposed to ultraviolet light . Mercurous bromide has applications in acousto-optical devices due to its unique optical properties .
Méthodes De Préparation
Mercurous bromide can be synthesized through several methods:
Oxidation of Elemental Mercury with Elemental Bromine: This method involves the direct reaction of elemental mercury with elemental bromine.
Addition of Sodium Bromide to Mercury(I) Nitrate Solution: In this method, sodium bromide is added to a solution of mercury(I) nitrate, resulting in the formation of this compound.
Analyse Des Réactions Chimiques
Mercurous bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to mercury(II) bromide and elemental mercury.
Disproportionation: In the presence of aqueous ammonia, this compound undergoes disproportionation to form metallic mercury and mercury(II) amidochloride.
Reaction with Sodium Hydroxide: This reaction produces black finely divided mercury metal and yellow mercury(II) oxide.
Reduction: Reducing agents such as tin(II) and iron(II) reduce this compound to metallic mercury.
Common reagents used in these reactions include aqueous ammonia, sodium hydroxide, and various reducing agents. The major products formed from these reactions are metallic mercury, mercury(II) bromide, and mercury(II) oxide .
Applications De Recherche Scientifique
Mercurous bromide has several scientific research applications:
Acousto-Optic Tunable Filters (AOTFs): Due to its high refractive index, broad optical bandwidth, and high figure of merit, this compound is used in the development of AOTFs for spectral imaging applications
Birefringence Measurement: This compound crystals are used in birefringence measurement systems to evaluate the quality of birefringent single crystals.
Spectral Imaging: The compound is utilized in spectral imaging systems for space exploration, hyper-spectral imaging, and stereoscopic imaging.
Mécanisme D'action
The mechanism by which mercurous bromide exerts its effects is primarily based on its optical properties. In acousto-optic devices, the elasto-optical effect is utilized, where acoustic waves traveling through the this compound crystal cause periodic modulation of the refractive index . This modulation allows for rapid wavelength switching and frame-capture imaging in spectral imaging systems .
Comparaison Avec Des Composés Similaires
Mercurous bromide can be compared with other mercury halides, such as:
Mercury(I) Chloride (Calomel): Similar to this compound, mercury(I) chloride is used in various optical applications.
Mercury(I) Fluoride: This compound also contains the Hg₂²⁺ ion but has different optical properties compared to this compound.
Mercury(II) Bromide: Unlike this compound, mercury(II) bromide is used as a reagent in the Koenigs–Knorr reaction and for testing the presence of arsenic.
This compound is unique due to its specific optical properties, making it highly suitable for acousto-optic and spectral imaging applications .
Propriétés
Numéro CAS |
10031-18-2 |
|---|---|
Formule moléculaire |
HgBr |
Poids moléculaire |
280.49 |
Synonymes |
MERCUROUS BROMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)

![(4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B1148315.png)


![(Z)-7-[(1S,4R,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1148318.png)


